molecular formula C18H13F6N3O B2861243 N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine CAS No. 477851-77-7

N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine

Cat. No. B2861243
CAS RN: 477851-77-7
M. Wt: 401.312
InChI Key: GAXKIEQFYZHWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine” is a chemical compound with the CAS Number: 241488-34-6. It has a molecular weight of 387.28 .

Scientific Research Applications

Novel Fluorinated Polyimides

Researchers have developed novel organosoluble fluorinated polyimides derived from bis(ether amine) monomers, including compounds structurally related to N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine. These materials exhibit exceptional solubility in organic solvents, low moisture absorption, low dielectric constants, and excellent thermal stability. They have potential applications in the electronics industry for creating transparent, flexible films with desirable electrical properties (Chung & Hsiao, 2008).

Synthesis and Characterization of Fluorinated Polyimides

Another study focused on the synthesis of fluorinated polyimides using a novel bis(ether amine) monomer, showcasing their high solubility in strong polar solvents and the ability to form flexible, tough films. These polyimides displayed high glass-transition temperatures and decomposition temperatures, indicating their potential for high-performance applications (Hsiao, Yang, & Huang, 2004).

Charge Resonance Excitations

The electronic properties of derivatives of this compound have been studied, particularly focusing on charge resonance excitations in radical cations. This research contributes to understanding the electronic coupling and stability of azulene derivatives, which are essential for developing materials with specific electronic and optical properties (Nöll et al., 2007).

Improved Chromatographic Detection

A study utilized the unique chemical properties of aromatic amines, related to the structure of this compound, to enhance the chromatographic detection of contaminants in consumer products. This research shows the potential of utilizing specific chemical interactions to improve analytical methods for detecting harmful substances (Lizier & Zanoni, 2012).

Enantioselective Recognition

Research into the enantioselective recognition of amines using atropisomeric bisphenolnaphthalene derivatives, related in structure to this compound, has opened avenues for developing new sensors and recognition materials. These materials can detect a wide range of chiral amines, which is valuable in pharmaceutical and chemical research (Ghosn & Wolf, 2011).

Safety and Hazards

The compound has been classified under the GHS07 hazard class. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and rinsing cautiously with water for several minutes if it gets into the eyes .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6N3O/c1-28-11-4-2-10(3-5-11)9-25-15-7-6-12-13(17(19,20)21)8-14(18(22,23)24)26-16(12)27-15/h2-8H,9H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXKIEQFYZHWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.